molecular formula C11H15NO B1393313 3-[(4-Methylbenzyl)oxy]azetidine CAS No. 1121633-97-3

3-[(4-Methylbenzyl)oxy]azetidine

Cat. No. B1393313
CAS RN: 1121633-97-3
M. Wt: 177.24 g/mol
InChI Key: YOTOJWJGYRVHIG-UHFFFAOYSA-N
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Description

“3-[(4-Methylbenzyl)oxy]azetidine” is a chemical compound with the empirical formula C11H15NO . It is a solid substance and is usually available for research purposes .


Synthesis Analysis

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines is driven by a considerable ring strain . Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .


Molecular Structure Analysis

The molecular weight of “3-[(4-Methylbenzyl)oxy]azetidine” is 193.24 . The SMILES string representation of the molecule is COC1=CC=C (C=C1)COC2CNC2 .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

“3-[(4-Methylbenzyl)oxy]azetidine” is a solid substance . It has an empirical formula of C11H15NO and a molecular weight of 193.24 .

Scientific Research Applications

I have conducted a search for detailed scientific research applications of “3-[(4-Methylbenzyl)oxy]azetidine,” but unfortunately, the available information is quite limited and does not provide a comprehensive analysis of unique applications in various fields. The compound is mentioned as having potential applications in various fields of research and industry, but specific details are not provided in the search results .

Safety and Hazards

“3-[(4-Methylbenzyl)oxy]azetidine” is classified as an irritant . It’s important to handle it with care and use appropriate safety measures.

Future Directions

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3 -rich scaffolds not only provides access to unique chemical space, but is also correlated to improved pharmacokinetic properties and toxicological benefits . Therefore, this moiety has drawn major attention and remarkable advances have been achieved in the chemical syntheses of diversely functionalized azetidines over the past few decades .

properties

IUPAC Name

3-[(4-methylphenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTOJWJGYRVHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylbenzyl)oxy]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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